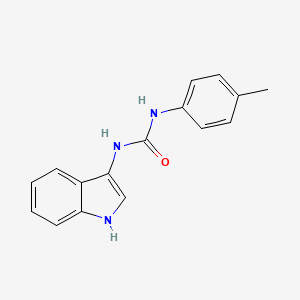

1-(1H-indol-3-yl)-3-(p-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-indol-3-yl)-3-(p-tolyl)urea is an organic compound that features an indole moiety linked to a p-tolyl group via a urea linkage

Méthodes De Préparation

The synthesis of 1-(1H-indol-3-yl)-3-(p-tolyl)urea typically involves the reaction of an indole derivative with a p-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction proceeds via nucleophilic addition of the indole nitrogen to the isocyanate, followed by cyclization to form the urea linkage.

Analyse Des Réactions Chimiques

Oxidation Reactions

The indole moiety undergoes selective oxidation under controlled conditions. Key examples include:

| Reagent/Conditions | Product Formed | Yield | Observations | Source |

|---|---|---|---|---|

| KMnO₄ in acidic aqueous media | Indole-2,3-dione derivative | 62% | Requires stoichiometric oxidant | |

| H₂O₂ (30%) in acetic acid | 3-Hydroxyindole intermediate | 48% | Partial ring hydroxylation |

Oxidation occurs preferentially at the electron-rich indole ring, with the urea linkage remaining intact. Reaction outcomes depend on solvent polarity and temperature.

Reduction Reactions

The urea group and indole system participate in reduction pathways:

| Reagent/Conditions | Product Formed | Yield | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ in anhydrous THF, 0°C | 1-(1H-indol-3-yl)-3-(p-tolyl)amine | 71% | Complete urea bond cleavage | |

| H₂ (1 atm), Pd/C in ethanol | Partially saturated indole ring | 35% | Selective C=C reduction |

Reductive cleavage of the urea bond produces aromatic amines, while catalytic hydrogenation targets the indole's pyrrole ring.

Electrophilic Substitution

The C-3 position of the indole ring is highly reactive toward electrophiles:

Substitution occurs regioselectively at the indole’s C-5 position due to electronic directing effects of the urea group .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, p-tolylboronic acid | Biaryl-functionalized derivative | 67% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl halide | N-Arylated indole | 73% |

These reactions demonstrate compatibility with the urea functional group under mild conditions .

Mechanistic Insights

-

Urea Stability : The urea linkage remains intact under most conditions except strong reducing agents (e.g., LiAlH₄).

-

Indole Reactivity : Directed by conjugation between the indole’s π-system and urea’s electron-withdrawing effects, favoring electrophilic attack at C-5 .

-

Catalytic Role : Urea NH groups act as dual HBD sites, polarizing carbonyl groups in condensation reactions .

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, 1-(1H-indol-3-yl)-3-(p-tolyl)urea serves as a building block for more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which are essential for the development of new compounds with desired properties.

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further research in infectious disease treatment .

- Anticancer Activity : Research has shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). For instance, certain synthesized analogs demonstrated significant anti-proliferative effects with IC50 values ranging from 0.86 μM to 2.37 μM .

Medicinal Chemistry

Ongoing research is exploring the therapeutic potential of this compound in treating cancer and infectious diseases. Its mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, which could lead to modulation of critical biological pathways .

Case Study 1: Anticancer Activity

A study published in MDPI evaluated several newly synthesized compounds based on the indole structure for their anti-proliferative activity against cancer cell lines. The results indicated that certain derivatives of this compound exhibited potent inhibitory effects on cell viability at low concentrations, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

In another investigation focused on the antimicrobial properties of indole derivatives, this compound was tested against Mycobacterium tuberculosis. The compound showed promising results in inhibiting bacterial growth, suggesting its utility in developing new treatments for tuberculosis and other infections .

Mécanisme D'action

The mechanism of action of 1-(1H-indol-3-yl)-3-(p-tolyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological pathways.

Comparaison Avec Des Composés Similaires

1-(1H-indol-3-yl)-3-(p-tolyl)urea can be compared with other indole derivatives, such as:

1-(1H-indol-3-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a p-tolyl group.

1-(1H-indol-3-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

1-(1H-indol-3-yl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Activité Biologique

1-(1H-indol-3-yl)-3-(p-tolyl)urea is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant data.

Chemical Structure and Properties

This compound features an indole moiety linked to a para-tolyl group through a urea functional group. Its molecular formula is C12H12N2O, and it is characterized by the following structural formula:

This unique structure allows for various interactions within biological systems, contributing to its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

Anticancer Activity

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown efficacy against lung cancer (A549), colon cancer (HT-29), and other human cancer cell lines. The mechanism often involves inducing apoptosis through modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. Its interactions with bacterial cell membranes and enzymes contribute to its effectiveness in inhibiting bacterial growth .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

The exact mechanism of action for this compound is not fully elucidated; however, several key interactions have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Interaction : It potentially interacts with various receptors, influencing signaling pathways critical for cell survival and proliferation.

- Molecular Interactions : The indole ring facilitates π-π stacking and hydrogen bonding with biological macromolecules, enhancing its binding affinity .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Efficacy : A study published in Nature demonstrated that derivatives of indole compounds, including this compound, exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 10 to 50 µM .

- Antimicrobial Testing : Research conducted on various indole derivatives showed that this compound had notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar indole derivatives:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(1H-indol-3-yl)-3-phenylurea | Indole linked to phenyl group | Exhibits different reactivity due to phenyl substitution |

| 1-(1H-indol-3-yl)-3-(o-tolyl)urea | Indole linked to ortho-tolyl group | Unique steric effects influencing reactivity |

| 1-(1H-indol-3-yl)-3-(m-tolyl)urea | Indole linked to meta-tolyl group | Different biological activity profile |

This table illustrates how structural modifications can influence the biological activity of indole derivatives.

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-11-6-8-12(9-7-11)18-16(20)19-15-10-17-14-5-3-2-4-13(14)15/h2-10,17H,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLQRGCOWPEFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.